molecular formula C7H12N4O B2882968 2-(3-methyl-1H-pyrazol-1-yl)propanehydrazide CAS No. 1005695-50-0

2-(3-methyl-1H-pyrazol-1-yl)propanehydrazide

Cat. No.: B2882968
CAS No.: 1005695-50-0
M. Wt: 168.2
InChI Key: JSANMJHDZZLMHH-UHFFFAOYSA-N
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Properties

IUPAC Name

2-(3-methylpyrazol-1-yl)propanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-5-3-4-11(10-5)6(2)7(12)9-8/h3-4,6H,8H2,1-2H3,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSANMJHDZZLMHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C(C)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methyl-1H-pyrazol-1-yl)propanehydrazide typically involves the reaction of 3-methyl-1H-pyrazole with a suitable hydrazide precursor under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those employed in laboratory settings. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-methyl-1H-pyrazol-1-yl)propanehydrazide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents like ethanol and methanol. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Scientific Research Applications of 2-(3-methyl-1H-pyrazol-1-yl)propanehydrazide

This compound is a compound utilized in scientific research for its diverse applications, particularly in chemistry, biology, and industry. Its unique structure and ability to undergo various chemical reactions make it a valuable component in multiple fields.

Applications Overview

  • Chemistry: It serves as a building block for synthesizing complex heterocyclic compounds.
  • Biology: It is used in studying enzyme inhibition and other biochemical processes.
  • Industry: It is employed in synthesizing materials with specific properties, such as polymers and coatings.

Chemical Reactions

This compound undergoes several types of chemical reactions:

  • Oxidation: Forms corresponding oxides.
  • Reduction: Converts into different hydrazine derivatives.
  • Substitution: Participates in reactions where functional groups are replaced by other groups.

Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and organic solvents such as ethanol and methanol. Reactions are conducted under controlled temperatures and pressures to ensure desired outcomes.

Biological Activities

This compound has garnered attention in medicinal chemistry due to its diverse biological activities.

Biological Activity Overview :

ActivityEffect
AnticancerInhibits tumor growth
Anti-inflammatoryReduces inflammation markers
AntimicrobialExhibits activity against bacteria

The compound's mechanisms of action are multifaceted:

  • Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against various diseases. For instance, it has shown promise in inhibiting key enzymes related to cancer progression and inflammation.
  • Receptor Modulation: It may interact with receptors that play roles in inflammation and cancer progression, although specific targets remain to be fully elucidated.

Research Findings

  • Anticancer Study: A study published in 2024 investigated the effects of this compound on human cancer cell lines. The results showed a significant reduction in cell viability and induction of apoptosis, highlighting its potential as a therapeutic agent against cancer.
  • Anti-inflammatory Research: Another study focused on the anti-inflammatory effects of the compound, demonstrating its ability to inhibit the production of inflammatory mediators in vitro.
  • Antimicrobial Evaluation: Research conducted in 2023 assessed the antimicrobial activity of this compound against various pathogens. The findings indicated promising results, particularly against Gram-positive bacteria, suggesting further investigation into its use as an antimicrobial agent.

Disclaimer

Mechanism of Action

The mechanism of action of 2-(3-methyl-1H-pyrazol-1-yl)propanehydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(3-methyl-1H-pyrazol-1-yl)propanehydrazide include:

Uniqueness

What sets this compound apart from similar compounds is its unique structure, which allows for diverse applications in scientific research. Its ability to undergo various chemical reactions and its potential in drug development make it a valuable compound in multiple fields.

Biological Activity

2-(3-methyl-1H-pyrazol-1-yl)propanehydrazide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a hydrazide functional group attached to a propane chain, with a 3-methyl-1H-pyrazole moiety. This unique structure contributes to its biological properties, differentiating it from similar compounds. The molecular formula is C7H12N4OC_7H_{12}N_4O, and its molecular weight is approximately 168.20 g/mol.

Biological Activity Overview

The biological activities of this compound include:

Activity Effect Reference
AnticancerInhibits tumor growth
Anti-inflammatoryReduces inflammation markers
AntimicrobialExhibits activity against bacteria

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against various diseases. For instance, it has shown promise in inhibiting key enzymes related to cancer progression and inflammation.
  • Receptor Modulation : It may interact with receptors that play roles in inflammation and cancer progression, although specific targets remain to be fully elucidated.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In a study evaluating various pyrazole derivatives, this compound was found to inhibit cell proliferation in several cancer cell lines by inducing apoptosis and disrupting tubulin polymerization. The results suggest that it could be a promising candidate for further development as an anticancer agent .

Anti-inflammatory Properties

In addition to its anticancer effects, the compound has demonstrated anti-inflammatory activity. Studies have reported that it can reduce levels of pro-inflammatory cytokines, indicating its potential utility in treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It has shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Study : A study published in 2024 investigated the effects of this compound on human cancer cell lines. The results showed a significant reduction in cell viability and induction of apoptosis, highlighting its potential as a therapeutic agent against cancer .
  • Anti-inflammatory Research : Another study focused on the anti-inflammatory effects of the compound, demonstrating its ability to inhibit the production of inflammatory mediators in vitro.
  • Antimicrobial Evaluation : Research conducted in 2023 assessed the antimicrobial activity of this compound against various pathogens. The findings indicated promising results, particularly against Gram-positive bacteria, suggesting further investigation into its use as an antimicrobial agent .

Q & A

Q. What are the standard synthetic routes for 2-(3-methyl-1H-pyrazol-1-yl)propanehydrazide, and how can reaction conditions be optimized?

The compound is typically synthesized via multi-step reactions, starting with the formation of the pyrazole ring followed by functionalization. For example, hydrazide moieties are often introduced through condensation of hydrazine with esters or carbonyl intermediates. Key steps include:

  • Pyrazole ring formation : Reacting methyl acrylate with hydrazine hydrate under reflux conditions.
  • Hydrazide introduction : Coupling the pyrazole intermediate with a suitable carbonyl precursor (e.g., via nucleophilic acyl substitution). Optimization involves adjusting temperature (60–100°C), solvent polarity (ethanol/water mixtures), and pH control to minimize side products. Monitoring via TLC and intermediate purification by recrystallization improves yield .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions and hydrazide linkage (e.g., NH peaks at δ 9–10 ppm).
  • Mass spectrometry (MS) : High-resolution MS confirms molecular ion ([M+H]⁺) and fragmentation patterns.
  • Infrared (IR) spectroscopy : Detects carbonyl (C=O, ~1650 cm⁻¹) and N-H stretches (~3300 cm⁻¹). Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Q. How is the compound’s stability evaluated under different storage conditions?

Stability studies involve:

  • Thermogravimetric analysis (TGA) : Assesses decomposition temperatures (e.g., onset at ~200°C).
  • Accelerated degradation tests : Exposure to heat (40–60°C), humidity (75% RH), and light (UV/visible) for 4–8 weeks.
  • HPLC monitoring : Quantifies degradation products (e.g., hydrolysis of the hydrazide bond) .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and computational models be resolved?

Discrepancies (e.g., NMR chemical shifts vs. DFT-predicted values) require:

  • Conformational analysis : Molecular dynamics simulations to account for flexible regions (e.g., hydrazide rotamers).
  • Solvent effects : Including implicit solvent models (e.g., PCM) in DFT calculations.
  • Experimental validation : 2D NMR (COSY, NOESY) to confirm spatial proximity of protons .

Q. What methodologies are used for X-ray crystallographic refinement of this compound?

  • Data collection : Single-crystal X-ray diffraction (Cu-Kα or Mo-Kα radiation).
  • Structure solution : SHELXT for phase determination via intrinsic phasing.
  • Refinement : SHELXL for least-squares optimization, including anisotropic displacement parameters for non-H atoms. Hydrogen bonds are modeled using restraints (DFIX commands) .

Q. How can thermal decomposition pathways be elucidated?

  • TGA-DSC coupling : Identifies endothermic/exothermic events (e.g., melting followed by decomposition).
  • Mass spectrometry (EI-MS) : Captures volatile decomposition products (e.g., NH₃, CO₂).
  • In situ FTIR : Tracks functional group transformations during heating .

Q. What computational approaches predict the compound’s reactivity in biological systems?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to assess binding affinity with target proteins (e.g., antimicrobial enzymes).
  • ADMET prediction : SwissADME or pkCSM evaluates pharmacokinetic properties (e.g., logP, bioavailability).
  • DFT calculations : HOMO-LUMO gaps predict electron-transfer reactivity .

Q. How are mechanistic studies conducted for reactions involving this compound?

  • Kinetic profiling : Monitoring reaction rates via UV-Vis or NMR under varied temperatures/pH.
  • Isotopic labeling : ¹⁵N or ¹³C isotopes trace bond reorganization (e.g., hydrazide acylation).
  • Trapping intermediates : Quenching reactions at timed intervals to isolate transient species .

Q. What strategies improve yield in multi-step syntheses?

  • Flow chemistry : Continuous reactors enhance mixing and heat transfer for exothermic steps.
  • Catalytic optimization : Transition metals (e.g., Pd/C) or organocatalysts (e.g., DMAP) accelerate coupling reactions.
  • Design of Experiments (DoE) : Statistical modeling (e.g., ANOVA) identifies critical variables (temperature, stoichiometry) .

Q. How is biological activity assessed against drug-resistant pathogens?

  • Disc diffusion assays : Measure inhibition zones against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
  • MIC/MBC determination : Broth microdilution quantifies minimum inhibitory/bactericidal concentrations.
  • Synergistic studies : Checkerboard assays evaluate combination effects with antibiotics (e.g., ciprofloxacin) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.